sEH inhibitor-14

説明

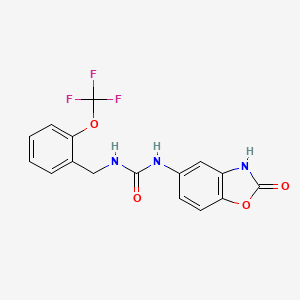

1-(2-Oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea (referred to as compound 33 in ) is a benzoxazolone-urea derivative synthesized as a human soluble epoxide hydrolase (sEH) inhibitor. Its structure features a benzoxazolone core fused to a urea linkage substituted with a 2-(trifluoromethoxy)benzyl group. The compound was prepared via a condensation reaction between 5-amino-3H-1,3-benzoxazol-2-one and 2-(trifluoromethoxy)benzyl isocyanate, followed by purification using flash chromatography (16.6% yield) . The trifluoromethoxy (OCF₃) group enhances lipophilicity and metabolic stability, while the benzoxazolone moiety contributes to hydrogen-bonding interactions with sEH’s catalytic site.

特性

分子式 |

C16H12F3N3O4 |

|---|---|

分子量 |

367.28 g/mol |

IUPAC名 |

1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea |

InChI |

InChI=1S/C16H12F3N3O4/c17-16(18,19)26-12-4-2-1-3-9(12)8-20-14(23)21-10-5-6-13-11(7-10)22-15(24)25-13/h1-7H,8H2,(H,22,24)(H2,20,21,23) |

InChIキー |

IBPYKXOYNPPXBW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)CNC(=O)NC2=CC3=C(C=C2)OC(=O)N3)OC(F)(F)F |

製品の起源 |

United States |

生物活性

The compound 1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea is a derivative of benzoxazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₅H₁₃F₃N₂O₃

- Molecular Weight : 348.27 g/mol

- LogP : 2.5 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activities of benzoxazole derivatives have been extensively studied, revealing a range of pharmacological effects including antimicrobial, antiviral, and anticancer properties. The specific compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study evaluated the antimicrobial properties of related compounds against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) were determined for several derivatives, with some showing significant activity against B. subtilis but limited efficacy against E. coli .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 50 |

| Compound B | Escherichia coli | >100 |

| Compound C | Pichia pastoris | 25 |

Antiviral Activity

The antiviral potential of benzoxazole derivatives has also been investigated. Studies suggest that certain derivatives can inhibit viral replication in vitro, targeting various stages of the viral life cycle. The specific compound may share similar mechanisms, potentially acting on viral enzymes or cellular pathways essential for viral propagation .

Anticancer Properties

Benzoxazole derivatives have been recognized for their anticancer properties, particularly through the induction of apoptosis in cancer cells. Research has shown that these compounds can interfere with cell cycle progression and promote cell death in various cancer cell lines . The specific compound’s structural features may enhance its interaction with target proteins involved in cancer cell survival.

The biological activity of 1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The urea moiety may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature allows the compound to penetrate cell membranes effectively.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis .

Case Studies

Several case studies have documented the biological effects of related benzoxazole derivatives:

- Antimicrobial Study : A recent investigation into the antimicrobial efficacy of benzoxazole derivatives revealed that modifications at the phenyl ring significantly influenced activity against Bacillus subtilis. Compounds with electron-donating groups exhibited enhanced potency .

- Anticancer Research : In vitro studies demonstrated that specific benzoxazole derivatives could inhibit the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

類似化合物との比較

Structural Analogues in the Urea-Thiazole Series ()

describes 15 urea derivatives (11a–11o) sharing a common thiazole-piperazine scaffold but differing in aryl substituents on the urea moiety. Key comparisons include:

*Molecular weight estimated based on structure.

Key Observations :

- Synthetic Yield : The target’s lower yield (16.6% vs. 85–88% for 11a–11o) reflects challenges in benzoxazolone synthesis versus thiazole-based routes .

- Core Heterocycle : The benzoxazolone core in the target differs from the thiazole-piperazine scaffold in 11a–11o, which is linked to broader kinase inhibition .

Trifluoromethoxy-Substituted Ureas in Other Scaffolds

- Example 20 () : A diaryl urea with 3-(trifluoromethoxy)phenyl and 2-hydroxyethylphenyl groups. Despite structural similarities (OCF₃ and urea), its synthesis via CuCl/KOH-mediated amination achieved only 22% yield, highlighting reactivity challenges with brominated intermediates .

- Indazole-Tetrazole Hybrids () : Compounds like 1.51a/b incorporate trifluoromethoxy groups on indazole-tetrazole scaffolds. These lack urea linkages but share OCF₃’s role in enhancing bioavailability .

Urea Derivatives with Benzodiazepine/Imidazolidinone Cores

- Benzodiazepine Ureas () : Compounds like L-365,260 () feature urea groups on benzodiazepine cores. These target CNS receptors (e.g., cholecystokinin) rather than sEH, underscoring scaffold-dependent biological targeting .

- Imidazolidinone Ureas (): Compound 107 combines a trifluoromethyl group with a urea-imidazolidinone core. The CF₃ group here improves metabolic stability, akin to the target’s OCF₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。